Chloro(dimethylsulfide)gold(I)
Overview
Description
Chloro(dimethylsulfide)gold(I) is a coordination complex of gold, represented by the chemical formula C₂H₆AuClS. This compound is a white solid and serves as a common entry point into gold chemistry. It is known for its nearly linear geometry around the central gold atom, with an Au-S bond distance of approximately 2.271 Å .
Mechanism of Action
Target of Action
Chloro(dimethylsulfide)gold(I) is a coordination complex of gold . It primarily targets terminal alkynes and substituted alkenes . These are organic compounds that contain a carbon-carbon triple bond and a carbon-carbon double bond, respectively. The compound’s interaction with these targets leads to the formation of substituted cyclobutenes .
Mode of Action
The compound acts as a catalyst in the intermolecular [2+2] cycloaddition of terminal alkynes with substituted alkenes . This means it speeds up the reaction without being consumed in the process. The dimethyl sulfide ligand in the compound is easily displaced by other ligands , allowing it to interact with its targets and facilitate the reaction.
Biochemical Pathways
The primary biochemical pathway affected by Chloro(dimethylsulfide)gold(I) is the [2+2] cycloaddition of terminal alkynes with substituted alkenes . This reaction results in the formation of substituted cyclobutenes , which are cyclic organic compounds with four carbon atoms in the ring. The downstream effects of this pathway depend on the specific roles and functions of the resulting cyclobutenes in the biological system.
Result of Action
The primary result of Chloro(dimethylsulfide)gold(I)'s action is the formation of substituted cyclobutenes . These compounds are formed through the [2+2] cycloaddition of terminal alkynes with substituted alkenes . The specific molecular and cellular effects of this action would depend on the properties and functions of the resulting cyclobutenes.
Preparation Methods
Chloro(dimethylsulfide)gold(I) can be synthesized through several methods:
Commercial Availability:
Synthesis from Chloroauric Acid: One method involves dissolving gold in aqua regia to produce chloroauric acid, followed by the addition of dimethyl sulfide.
Sodium Tetrachloroaurate Route: Alternatively, sodium tetrachloroaurate can be used as the gold source.
Chemical Reactions Analysis
Chloro(dimethylsulfide)gold(I) undergoes various chemical reactions:
Ligand Substitution: The dimethyl sulfide ligand is easily displaced by other ligands, forming new complexes. For example: [ \text{Me}_2\text{SAuCl} + \text{L} \rightarrow \text{LAuCl} + \text{Me}_2\text{S} ] where L represents a different ligand.
Decomposition: When exposed to light, heat, or air, the compound decomposes to elemental gold.
Scientific Research Applications
Chloro(dimethylsulfide)gold(I) has several applications in scientific research:
Comparison with Similar Compounds
Chloro(dimethylsulfide)gold(I) can be compared with other similar gold(I) compounds:
Chloro(tetrahydrothiophene)gold(I): Similar to chloro(dimethylsulfide)gold(I), this compound also features a gold-sulfur bond but with a different sulfur-containing ligand.
Bromo(dimethylsulfide)gold(I): This is a bromo analog of chloro(dimethylsulfide)gold(I), synthesized through a similar route.
Chloro(dimethylsulfide)gold(I) stands out due to its ease of ligand substitution and its role as a precursor in the synthesis of various gold(I) complexes.
Properties
IUPAC Name |
gold(1+);methylsulfanylmethane;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S.Au.ClH/c1-3-2;;/h1-2H3;;1H/q;+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQALRAGCVWJXGB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC.[Cl-].[Au+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6AuClS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29892-37-3 | |
Record name | Gold, chloro[thiobis[methane]]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29892-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Chloro(dimethylsulfide)gold(I) so useful in chemical synthesis?
A1: Chloro(dimethylsulfide)gold(I) is a valuable reagent due to its ability to readily undergo ligand exchange reactions. The labile dimethylsulfide ligand can be easily displaced by a variety of other ligands, including phosphines, N-heterocyclic carbenes, and pyrazoles, allowing for the synthesis of a wide range of gold(I) complexes. [, , , , , ] This versatility makes it a popular choice for creating diverse gold(I) compounds with interesting structures and properties.
Q2: Can you provide some examples of how Chloro(dimethylsulfide)gold(I) is used to create new gold(I) complexes?
A2: Certainly! Chloro(dimethylsulfide)gold(I) reacts with:
- Tripodal phosphine ligands: to yield complexes with intriguing intermolecular Au···Au interactions, as demonstrated by the synthesis of 1,1,1-tris[chloro-gold(I)-dimethylphosphanylmethyl]ethane. These interactions influence the compound's solid-state structure and packing. []
- Sacconi-type ligands: like tris(2-(diphenylphosphanyl)ethyl)amine, producing trinuclear gold(I) complexes. The halide used (Cl, Br, I) significantly impacts the crystal structure and presence of Au-Au interactions. []
- N-heterocyclic carbenes: to form stable gold(I) complexes with promising anticancer activity. These complexes, particularly those incorporating ferrocenyl units, have shown selectivity towards cancer cells. [, ]
- Bis(diphenylphosphino)dithienosiloles: resulting in highly emissive digold complexes with potential applications in optoelectronic devices. []
Q3: The research mentions "aurophilic interactions." What are these and why are they important?
A3: Aurophilic interactions are weak attractive forces that occur between gold atoms, even in the absence of formal bonding. These interactions arise from relativistic effects, which are particularly significant for heavy elements like gold. [, , , ] Aurophilic interactions can influence the structural arrangement of gold complexes, leading to the formation of dimers, chains, or more complex supramolecular architectures. These unique structural features often correlate with interesting optical and electronic properties.
Q4: What analytical techniques are commonly used to characterize Chloro(dimethylsulfide)gold(I) and its derivatives?
A4: Characterization of Chloro(dimethylsulfide)gold(I) and its derivatives typically involves a combination of techniques, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique is particularly useful for characterizing the organic ligands coordinated to gold. 1H, 13C, and 31P NMR are frequently employed. [, ]
- Single-crystal X-ray diffraction: This technique provides detailed information about the molecular structure and solid-state packing of the complexes. [, , , ]
- Mass spectrometry: This method helps determine the molecular weight and fragmentation patterns of the complexes. []
- Elemental analysis: This provides confirmation of the elemental composition of the synthesized compounds. []
- Optical spectroscopy (UV-Vis, fluorescence): This is particularly relevant when studying the luminescent properties of gold(I) complexes. [, ]
Q5: Does the research discuss any potential applications for these gold(I) complexes beyond chemical synthesis?
A5: Yes, the research highlights several potential applications for gold(I) complexes derived from Chloro(dimethylsulfide)gold(I), including:
- Anticancer agents: N-heterocyclic carbene gold(I) complexes have shown promising in vitro activity against esophageal adenocarcinoma cells, suggesting potential for further development as anticancer drugs. []
- Luminescent materials: Digold complexes with dithienosilole ligands exhibit strong blue photoluminescence, making them attractive candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. []
- Sensors: The luminescent properties of some gold(I) complexes are sensitive to their environment, making them suitable for sensing applications. For example, changes in luminescence upon exposure to specific analytes could be exploited for sensing applications. []
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